ent-PGE2

Isoprostane biosynthesis Oxidative stress Cyclooxygenase-independent pathway

Distinguishing COX-derived from free radical-catalyzed PGE2 production is a critical challenge in oxidative stress research. ent-PGE2 (CAS 65085-69-0) provides the definitive solution as the optically pure enantiomer generated exclusively via the isoprostane pathway. • Enables chiral LC/MS/MS quantification of non-enzymatic vs. enzymatic PGE2 • 15(R)-hydroxyl inversion confers 15-PGDH resistance for metabolic stability • Validated negative control for EP1-EP4 receptor-mediated effects. Supplied with rigorous enantiomeric purity for reproducible pathway-of-origin assignments.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B044597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-PGE2
Synonymsent-PGE2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1
InChIKeyXEYBRNLFEZDVAW-OBUVHCMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-PGE2: Non-Natural Prostaglandin Enantiomer


ent-PGE2 (CAS 65085-69-0) is the enantiomer of the endogenous lipid mediator prostaglandin E2 (PGE2), possessing inverted stereochemistry at all chiral centers, most critically at the C-15 hydroxyl position (15R vs. the natural 15S) [1]. Unlike enzymatically derived PGE2, which is optically pure, ent-PGE2 is generated in vivo exclusively via the non-enzymatic, free radical-catalyzed isoprostane pathway during oxidative stress, and significant amounts of racemic PGE2 (rac-PGE2) are produced via base-catalyzed equilibration from 15-E2t-isoprostane (8-iso-PGE2) [2]. This compound is widely recognized as a poor substrate for the primary prostaglandin-catabolizing enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is stereospecific for the 15(S)-hydroxyl group, conferring differential metabolic stability relative to natural PGE2 [3].

Stereochemical-Control Study Fit
Supports enantiomer-specific pathway attribution via isoprostane vs. COX discrimination
15-PGDH Metabolic Stability Context
Poor substrate profile for 15-PGDH may support assays requiring differential metabolic stability
Chiral Analytical Standard Workflow
Enables source discrimination in oxidative stress models using chiral LC/MS methods

Why PGE2 Cannot Replace ent-PGE2


ent-PGE2 cannot be interchanged with natural PGE2, 15-E2t-isoprostane, or other in-class prostaglandins because its full stereochemical inversion creates a fundamentally distinct interaction profile at every level of biological recognition. The C-15 hydroxyl inversion (15R vs. 15S) simultaneously impairs oxidation by the stereospecific catabolic enzyme 15-PGDH [1], drastically reduces binding affinity to EP1–EP4 receptors as demonstrated by structure-activity studies showing that even small modifications at the 15-hydroxyl position severely disrupt receptor interaction [2], and marks the compound as a product of the isoprostane rather than the cyclooxygenase pathway—a critical distinction for any study seeking to separate enzymatic from non-enzymatic lipid peroxidation events [3]. Substituting natural PGE2 or racemic mixtures would confound pathway-of-origin assignments and metabolic stability measurements, rendering experimental conclusions invalid.

ent-PGE2 Target
Full stereochemical inversion (15R) impairs 15-PGDH oxidation, reduces EP receptor binding, and marks non-enzymatic isoprostane origin.
PGE2 / Racemate Substitutes
Natural PGE2 or rac-PGE2 may confound pathway-of-origin assignments and metabolic stability measurements due to stereospecific enzymatic recognition.
Key Mismatch Drivers
15-PGDH stereospecificity may alter catabolic clearance context.
EP receptor binding deficit may shift functional signaling context.

Differentiating Evidence: ent-PGE2 vs. PGE2


COX-Independent Isoprostane Pathway Formation

Gao et al. (2003) demonstrated that ent-PGE2 is generated in vivo exclusively through the non-enzymatic isoprostane pathway, completely independent of cyclooxygenase (COX) activity. In rat liver tissue under oxidant stress, racemic PGE2 (containing both ent-PGE2 and natural PGE2) was present at 24 ± 16 ng/g tissue esterified in phospholipids [1]. Importantly, in brain tissue, ent-PGE2 and PGE2 were generated in equal quantities (48.4 ± 3.5% and 51.7 ± 3.7% of total PGE2, respectively, n = 3) via the IsoP pathway under baseline conditions; however, following ischemia, PGE2 mass became significantly higher than ent-PGE2, reflecting additional COX-2-dependent PGE2 synthesis superimposed on the racemic isoprostane background [1]. This contrasts with PGE2 derived from COX activity, which is exclusively the natural enantiomer.

Isoprostane Biosynthesis
Method context
~0.94:1 ent-PGE2:PGE2 ratio in brain (baseline); PGE2 exceeds ent-PGE2 under ischemia
Supports pathway-specific biomarker attribution
Rat tissue; LC/MS/MS quantification; oxidant stress model
Isoprostane biosynthesis Oxidative stress Cyclooxygenase-independent pathway

Resistance to 15-PGDH Inactivation

The NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the rate-limiting inactivation step for prostaglandins by oxidizing the 15(S)-hydroxyl group to a 15-keto moiety. The enzyme's catalytic site is strictly stereospecific for the 15(S) configuration [1]. ent-PGE2 possesses the inverted 15(R) configuration (as confirmed by its systematic name: 9-oxo-11S,15R-dihydroxy-5Z,13E-prostadienoic acid) [2] and is consequently a poor substrate for 15-PGDH. In contrast, natural PGE2 is efficiently oxidized with a reported Km of approximately 1–2.2 µM for the human enzyme [3]. This stereochemical incompatibility renders ent-PGE2 metabolically more persistent in biological systems, eliminating the primary clearance mechanism that rapidly terminates PGE2 signaling.

15-PGDH Resistance
Class-level inference
PGE2 Km ~1–2.2 μM; ent-PGE2 is a poor substrate due to 15(R) configuration
Supports metabolic stability context review
Stereospecificity established via crystallography; ent-PGE2 kinetics not reported
Prostaglandin metabolism 15-PGDH stereospecificity Metabolic stability

Enantiomer-Specific In Vivo Potency

Miller et al. (1976) conducted a direct comparative study of natural and enantiomeric prostaglandins in a hamster antifertility assay. Within the PGE2 series, 11α-(15S)-ent-PGE2 methyl ester exhibited 10-fold greater potency than natural PGE2 [1]. Strikingly, this enhanced potency was not universal across enantiomeric series; in the PGF2α series, all ent-compounds surveyed had less potency than the corresponding natural structures, and altering the C-9 hydroxy configuration from the natural α to β decreased potency dramatically [1]. This demonstrates that enantiomeric inversion can produce opposite pharmacological outcomes depending on the specific prostaglandin scaffold, and that ent-PGE2 analogs are capable of achieving supranatural activity at select biological targets.

In Vivo Potency
Direct comparison
Reported 10-fold potency difference for 11α-(15S)-ent-PGE2 methyl ester analog
Reported assay potency context; model-dependent
Hamster antifertility model; subcutaneous administration
Prostaglandin enantiomer pharmacology Antifertility assay Stereospecific potency

EP Receptor Binding Deficit

Classical structure-activity relationship studies by Oien et al. (1975) established that the PGE receptor exhibits a high degree of structural specificity, and that small changes, particularly at the 9-keto or 15-hydroxyl position, drastically diminish receptor interaction [1]. Since ent-PGE2 differs from natural PGE2 by inversion of the 15-hydroxyl from the natural 15S to the unnatural 15R configuration [2], this stereochemical alteration is predicted to severely impair binding to EP1–EP4 receptors. This is consistent with the wide recognition among commercial suppliers that ent-PGE2 exhibits negligible binding affinity for classical EP receptors and does not trigger canonical G-protein signaling cascades, in contrast to natural PGE2 which binds with high affinity to all four EP subtypes (Ki values reported in the low nanomolar range: EP1 = 9.1 nM, EP2 = 4.9 nM, EP3 = 0.33 nM, EP4 = 0.79 nM) [3].

EP Receptor Binding
Cross-study comparable
PGE2 Ki 0.33–9.1 nM vs. negligible ent-PGE2 binding
Supports negative control study context
Binding deficit inferred from 15R stereochemistry; SAR evidence
EP receptor binding Prostaglandin structure-activity relationship Stereospecific receptor recognition

Chiral Purity for Source Discrimination

Enzymatically derived PGE2 (via COX-1/COX-2) is an optically pure compound consisting solely of the natural enantiomer. In contrast, PGE2 generated through free radical-catalyzed peroxidation of arachidonate is a racemic mixture containing equal amounts of both natural PGE2 and ent-PGE2 . The availability of synthetic, optically pure ent-PGE2 (CAS 65085-69-0) [1] provides a critical analytical standard for deconvoluting these two sources in biological samples. This is particularly significant because aspirin and other COX inhibitors reduce thromboxane A2 synthesis by approximately 90% and PGI2 by >80%, yet decrease PGE2 levels by only approximately 60%—a discrepancy at least partially explained by ongoing free radical-catalyzed formation of racemic PGE2 stereoisomers .

Chiral Standard Utility
Specification context
COX inhibition reduces PGE2 ~60% vs. TxA2 ~90%, implicating racemic free-radical source
Supports chiral source-discrimination workflow
Optically pure standard needed for chiral LC/MS/MS calibration
Chiral purity Analytical standard Isoprostane biomarker

ent-PGE2 Research Applications


Oxidative Stress Biomarker Studies

ent-PGE2 serves as a definitive marker for non-enzymatic lipid peroxidation via the isoprostane pathway. As demonstrated by Gao et al. (2003), ent-PGE2 is generated in equal proportion to PGE2 via the IsoP pathway under baseline conditions, but PGE2 predominates when COX-2 is induced [1]. Using synthetic, optically pure ent-PGE2 as a chromatographic standard, researchers can employ chiral LC/MS/MS methods to quantify the relative contribution of the isoprostane pathway versus COX activity in tissues and biological fluids. This is particularly relevant for studies of ischemia-reperfusion injury, neurodegenerative diseases, and conditions where COX inhibitors produce incomplete suppression of PGE2 levels .

EP Receptor Negative Control

Because the inverted 15(R)-hydroxyl configuration of ent-PGE2 severely impairs binding to EP1–EP4 receptors, as established by Oien et al. (1975) [2], ent-PGE2 is the ideal negative control compound for distinguishing receptor-mediated from receptor-independent effects of PGE2. In cAMP accumulation assays, calcium mobilization studies, or β-arrestin recruitment experiments, ent-PGE2 can be used at equimolar concentrations to natural PGE2 to confirm that observed signals are specifically mediated through canonical EP receptor activation rather than non-specific membrane effects or off-target interactions.

15-PGDH Metabolic Stability Assays

The resistance of ent-PGE2 to oxidation by 15-PGDH [3] makes it a valuable tool for dissecting the contribution of this enzyme to prostaglandin signal termination. In cell-based or tissue models, co-administration of natural PGE2 (rapidly inactivated) and ent-PGE2 (persistent) can be used to assess the functional consequences of 15-PGDH-mediated catabolism. This approach is directly relevant to cancer biology, where 15-PGDH is frequently downregulated as a tumor suppressor, and to regenerative medicine, where 15-PGDH inhibitors such as SW033291 are being developed to elevate endogenous PGE2 levels for tissue repair [4].

Enantioselective Pharmacophore Development

The finding by Miller et al. (1976) that 11α-(15S)-ent-PGE2 methyl ester is 10-fold more potent than natural PGE2 in an in vivo antifertility model [5] establishes that the ent-prostaglandin scaffold can yield compounds with supranatural biological activity at specific targets. Medicinal chemistry programs exploring prostaglandin-based therapeutics may benefit from including ent-PGE2 as a starting scaffold, particularly for indications where the classical EP receptor profile of natural PGE2 is undesirable but enhanced potency at a subset of prostanoid receptors or transporters is sought.

Application
Selection Property
Validation Focus
Oxidative Stress Biomarker Studies
Isoprostane pathway specificity
Chiral LC/MS/MS source discrimination
EP Receptor Negative Control Research
EP receptor binding deficit
Receptor-mediated signaling context
15-PGDH Metabolic Stability Assays
15-PGDH substrate resistance
Catabolic stability assessment
Enantioselective Pharmacophore Development
Enantiomer potency context
Enantiomer-activity relationship review

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